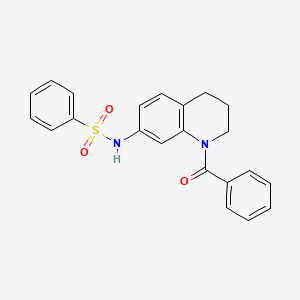

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic compound featuring a tetrahydroquinoline core substituted at the 7-position with a benzenesulfonamide group and at the 1-position with a benzoyl moiety. The tetrahydroquinoline scaffold is notable for its conformational rigidity and π-electron-rich structure, which facilitates interactions with biological targets such as enzymes and receptors. The benzoyl substituent may enhance lipophilicity, influencing membrane permeability and binding affinity.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O3S/c25-22(18-8-3-1-4-9-18)24-15-7-10-17-13-14-19(16-21(17)24)23-28(26,27)20-11-5-2-6-12-20/h1-6,8-9,11-14,16,23H,7,10,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUKRGBMJYITHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of aniline derivatives with ketones in the presence of a strong acid. The benzoyl group is then introduced through a Friedel-Crafts acylation reaction, followed by the sulfonation of the benzene ring to introduce the benzenesulfonamide moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield, often involving the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of tetrahydroquinoline derivatives.

Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural complexity and reactivity make it a valuable intermediate in organic synthesis.

Biology: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has shown potential as a biological probe in studying enzyme mechanisms and protein interactions. Its ability to bind to specific proteins makes it useful in biochemical assays.

Medicine: This compound has been investigated for its pharmacological properties, including its potential as an anti-inflammatory and analgesic agent. Its interaction with biological targets suggests possible therapeutic applications in treating various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and leading to biological responses. The exact pathways and molecular targets vary depending on the specific application and biological system.

Comparison with Similar Compounds

Key Observations :

- Sulfonamide vs.

- Benzoyl vs. Styryl : The 1-benzoyl group in the target compound increases steric bulk compared to the styryl substituent in IIIa, which may reduce conformational flexibility but improve selectivity for specific CA isoforms.

Comparison with Analogues :

- Compound 24 : Methanesulfonamide introduced via methanesulfonyl chloride in THF, yielding lower steric demand than benzenesulfonamide.

- IIIa : Styryl group added via Heck coupling, requiring palladium catalysts absent in the target compound’s synthesis.

Physicochemical Properties

Key Trends :

- Melting Points : Sulfonamide derivatives (e.g., Compound 24) exhibit higher melting points than carboxamides (Compound 21), likely due to stronger intermolecular hydrogen bonding.

- Lipophilicity : The target compound’s logP is intermediate, balancing membrane permeability and aqueous solubility better than IIIa’s styryl-substituted analogue.

Hypothetical Activity of Target Compound :

- The benzenesulfonamide group (as in Compound 24) typically enhances CA II affinity due to interactions with the zinc ion and hydrophobic pocket.

- The 1-benzoyl group may reduce CA IX inhibition by sterically hindering access to the hydrophilic rim of the active site, improving isoform selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.